Cas no 2171805-07-3 (5-methyl-3-(piperidin-3-yl)-3H,4H-pyrido2,3-dpyrimidin-4-one)

5-Methyl-3-(piperidin-3-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidin-4-one core substituted with a methyl group at the 5-position and a piperidin-3-yl moiety at the 3-position. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry, due to its fused bicyclic system and nitrogen-rich scaffold. The compound's rigid framework and functional group diversity make it a promising intermediate for drug discovery, particularly in targeting enzyme inhibition or receptor modulation. Its synthetic versatility allows for further derivatization, enhancing its utility in developing biologically active molecules. The presence of the piperidine ring may contribute to improved solubility and bioavailability.
5-methyl-3-(piperidin-3-yl)-3H,4H-pyrido2,3-dpyrimidin-4-one structure
2171805-07-3 structure
Product name:5-methyl-3-(piperidin-3-yl)-3H,4H-pyrido2,3-dpyrimidin-4-one
CAS No:2171805-07-3
MF:C13H16N4O
MW:244.292342185974
CID:6567951
PubChem ID:165523657

5-methyl-3-(piperidin-3-yl)-3H,4H-pyrido2,3-dpyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 5-methyl-3-(piperidin-3-yl)-3H,4H-pyrido2,3-dpyrimidin-4-one
    • 5-methyl-3-(piperidin-3-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one
    • 2171805-07-3
    • EN300-1450510
    • Inchi: 1S/C13H16N4O/c1-9-4-6-15-12-11(9)13(18)17(8-16-12)10-3-2-5-14-7-10/h4,6,8,10,14H,2-3,5,7H2,1H3
    • InChI Key: RWNVOFAKDMNIMU-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(C)C=CN=C2N=CN1C1CNCCC1

Computed Properties

  • Exact Mass: 244.13241115g/mol
  • Monoisotopic Mass: 244.13241115g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 357
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 57.6Ų

5-methyl-3-(piperidin-3-yl)-3H,4H-pyrido2,3-dpyrimidin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1450510-5000mg
5-methyl-3-(piperidin-3-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one
2171805-07-3
5000mg
$2732.0 2023-09-29
Enamine
EN300-1450510-100mg
5-methyl-3-(piperidin-3-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one
2171805-07-3
100mg
$829.0 2023-09-29
Enamine
EN300-1450510-1000mg
5-methyl-3-(piperidin-3-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one
2171805-07-3
1000mg
$943.0 2023-09-29
Enamine
EN300-1450510-1.0g
5-methyl-3-(piperidin-3-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one
2171805-07-3
1g
$0.0 2023-06-06
Enamine
EN300-1450510-2500mg
5-methyl-3-(piperidin-3-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one
2171805-07-3
2500mg
$1848.0 2023-09-29
Enamine
EN300-1450510-250mg
5-methyl-3-(piperidin-3-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one
2171805-07-3
250mg
$867.0 2023-09-29
Enamine
EN300-1450510-50mg
5-methyl-3-(piperidin-3-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one
2171805-07-3
50mg
$792.0 2023-09-29
Enamine
EN300-1450510-500mg
5-methyl-3-(piperidin-3-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one
2171805-07-3
500mg
$905.0 2023-09-29
Enamine
EN300-1450510-10000mg
5-methyl-3-(piperidin-3-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one
2171805-07-3
10000mg
$4052.0 2023-09-29

Additional information on 5-methyl-3-(piperidin-3-yl)-3H,4H-pyrido2,3-dpyrimidin-4-one

5-Methyl-3-(Piperidin-3-yl)-3H,4H-Pyrido[2,3-d]Pyrimidin-4-one: A Comprehensive Overview

5-Methyl-3-(Piperidin-3-yl)-3H,4H-Pyrido[2,3-d]Pyrimidin-4-one, also known by its CAS number 2171805-07-3, is a highly intriguing compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrido[2,3-d]pyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structure of this compound is characterized by a pyrido[2,3-d]pyrimidine ring system with a methyl group at position 5 and a piperidin-3-yl substituent at position 3. These structural features contribute to its unique chemical properties and biological functions.

The synthesis of 5-Methyl-3-(Piperidin-3-yl)-3H,4H-Pyrido[2,3-d]Pyrimidin-4-one involves a series of intricate organic reactions. Researchers have employed various strategies, including multi-component reactions and microwave-assisted synthesis, to efficiently construct this compound. The use of microwave irradiation has been particularly beneficial in enhancing reaction rates and yields while minimizing side reactions. These advancements in synthetic methodology have made it possible to produce the compound on a larger scale for further studies.

Recent studies have highlighted the potential of this compound as a promising candidate in drug discovery. Its ability to modulate key cellular pathways and interact with specific protein targets makes it an attractive molecule for therapeutic intervention. For instance, investigations into its anti-inflammatory and antioxidant properties have revealed its potential application in treating chronic inflammatory diseases such as arthritis and neurodegenerative disorders.

In addition to its pharmacological applications, 5-Methyl-3-(Piperidin-3-yl)-3H,4H-Pyrido[2,3-d]Pyrimidin-4-one has also been explored for its role in enzyme inhibition. Researchers have demonstrated that this compound exhibits potent inhibitory activity against several enzymes associated with cancer progression, such as matrix metalloproteinases (MMPs) and cyclin-dependent kinases (CDKs). These findings underscore its potential as an anticancer agent.

The structural versatility of this compound has also led to its investigation in the development of novel materials. Its ability to form stable complexes with metal ions has made it a candidate for use in coordination polymers and metallo-drugs. Furthermore, its fluorescent properties under certain conditions suggest applications in sensing technologies and bioimaging.

From an environmental perspective, the synthesis and application of 5-Methyl-3-(Piperidin-3-yl)-3H,4H-Pyrido[2,3-d]Pyrimidin-4-one have been approached with sustainability in mind. Green chemistry principles have been integrated into its production processes to minimize waste and reduce the environmental footprint associated with its manufacture.

In conclusion, 5-Methyl-3-(Piperidin-3-yl)-3H,4H-Pyrido[2,3-d]Pyrimidin-4-one, CAS number 2171805-07, represents a multifaceted compound with extensive research potential across various scientific disciplines. Its unique chemical structure, coupled with advancements in synthetic methodologies and biological applications, positions it as a valuable asset in both academic research and industrial development.

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